molecular formula C14H13N3O2S B257617 (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Katalognummer B257617
Molekulargewicht: 287.34 g/mol
InChI-Schlüssel: KTUZLALYYRHFKT-XYOKQWHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, also known as PBTZ169, is a synthetic compound that has been extensively studied for its potential as an anti-tuberculosis drug. It belongs to the class of thiazole-containing compounds, which have been shown to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is not fully understood, but it is believed to target multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. It has been shown to inhibit the activity of DprE1, an enzyme involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been shown to inhibit the activity of MmpL3, a transporter protein involved in the transport of mycolic acids, another important component of the mycobacterial cell wall. By targeting multiple enzymes involved in cell wall biosynthesis, (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is able to disrupt the integrity of the mycobacterial cell wall, leading to cell death.
Biochemical and Physiological Effects
(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been shown to exhibit low toxicity in vitro and in vivo. It has been shown to have minimal cytotoxicity against mammalian cells and has not been associated with any significant adverse effects in animal studies. (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is its potent anti-tuberculosis activity, particularly against drug-resistant strains. This makes it a promising candidate for the development of new anti-tuberculosis drugs. Another advantage is its low toxicity and good pharmacokinetic properties, which make it a suitable candidate for further preclinical and clinical development. One limitation of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is its relatively complex synthesis method, which may limit its scalability for large-scale production.

Zukünftige Richtungen

For (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one research include further preclinical and clinical development as an anti-tuberculosis drug. The synergistic effects of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one with other anti-tuberculosis drugs should also be further explored. In addition, the anti-inflammatory and anticancer properties of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one should be further investigated for potential therapeutic applications in these areas. The mechanism of action of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one should also be further elucidated to better understand its potential as a drug target for tuberculosis and other diseases. Finally, the scalability of the synthesis method for (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one should be further optimized to enable large-scale production for clinical use.

Synthesemethoden

The synthesis of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves the reaction of 2-aminothiazole with propyl bromide, followed by the condensation of the resulting propylthiazole with 2-hydroxybenzaldehyde in the presence of an acid catalyst. The final product is obtained by cyclization of the resulting Schiff base with triethylorthoformate and ammonium acetate. The synthesis method has been optimized to produce high yields of pure (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one.

Wissenschaftliche Forschungsanwendungen

(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been extensively studied for its potential as an anti-tuberculosis drug. It has been shown to exhibit potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs, such as isoniazid and rifampicin. In addition to its anti-tuberculosis activity, (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been shown to exhibit anti-inflammatory and anticancer properties.

Eigenschaften

Produktname

(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Molekularformel

C14H13N3O2S

Molekulargewicht

287.34 g/mol

IUPAC-Name

(5E)-5-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C14H13N3O2S/c1-2-7-19-11-6-4-3-5-10(11)8-12-13(18)17-14(20-12)15-9-16-17/h3-6,8-9H,2,7H2,1H3/b12-8+

InChI-Schlüssel

KTUZLALYYRHFKT-XYOKQWHBSA-N

Isomerische SMILES

CCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC=N3)S2

SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC=N3)S2

Kanonische SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC=N3)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.